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Compound of Interest

Compound Name:
2-Oxo-2-phenyl-ethanesulfonyl

chloride

CAS No.: 23289-99-8

Cat. No.: B2586752 Get Quote

Core Entity: 2-Oxoalkanesulfonyl Chlorides (

)

Executive Summary
Alpha-keto sulfonyl chlorides (more formally 2-oxoalkanesulfonyl chlorides) are a specialized

class of bifunctional reagents containing a highly electrophilic chlorosulfonyl group (

) adjacent to an activated carbonyl-bearing methylene moiety. This unique "alpha-keto"
architecture confers dual reactivity:

Sulfonyl Electrophilicity: Rapid formation of sulfonamides, sulfonates, and sultams.

C-H Acidity: The methylene protons (

) are doubly activated by the adjacent carbonyl and sulfonyl groups (

), enabling facile alkylation and condensation reactions.

In drug development, these derivatives are primarily utilized for two strategic purposes: as

cleavable protecting groups (e.g., the Phenacylsulfonyl or "Pas" group) for amines and as

synthetic precursors for
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-keto sulfonamide scaffolds found in protease inhibitors and anti-infectives.

Chemical Foundation & Reactivity Profile
Structural Logic
The defining feature of this class is the

-acylmethanesulfonyl core. The proximity of the electron-withdrawing carbonyl group to the
sulfonyl center creates a synergistic electronic effect:

Enhanced Electrophilicity: The sulfonyl chloride is more reactive toward nucleophiles than

standard alkyl sulfonyl chlorides due to the inductive withdrawal of the carbonyl.

Acidic Methylene: The

-protons are highly acidic, allowing the molecule to act as a nucleophile after deprotonation,
facilitating "chameleon" reactivity (electrophile at S, nucleophile at C).

Stability Considerations
Hydrolytic Instability: These compounds are sensitive to moisture, hydrolyzing to the

corresponding sulfonic acids (

). Storage under inert atmosphere (Ar/

) at

is mandatory.

Thermal Stability: Generally stable up to

, but they can undergo desulfonylation (loss of

) under extreme thermal stress or radical conditions.

Synthesis Methodologies
The synthesis of

-keto sulfonyl chlorides typically proceeds via the oxidative chlorination of
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-keto thiol precursors or, more commonly, through the activation of sulfonate salts derived from

-haloketones.

The Modified Strecker Pathway (Standard Protocol)
This is the most reliable method for generating diverse derivatives, including the benchmark

Phenacylsulfonyl chloride (

).

Figure 1: Synthesis of Alpha-Keto Sulfonyl Chlorides via Sulfonate Intermediates

Alpha-Halo Ketone
(R-CO-CH2-X)

Sodium Sulfonate
(R-CO-CH2-SO3Na)

Na2SO3, H2O/EtOH
Reflux, 2-4 h Alpha-Keto Sulfonyl Chloride

(R-CO-CH2-SO2Cl)

PCl5 or SOCl2
0°C to RT

Click to download full resolution via product page

Mechanistic Insight:

Nucleophilic Substitution: The sulfite ion (

) displaces the halide (Cl/Br) in an

fashion. The adjacent carbonyl accelerates this step by stabilizing the transition state.

Chlorination: The resulting sulfonate salt is treated with phosphorus pentachloride (

) or thionyl chloride (

).

is often preferred for

-keto derivatives to avoid side reactions involving the enolizable ketone.

Applications in Drug Discovery[1][2][3][4][5]
The Phenacylsulfonyl (Pas) Protecting Group
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The phenacylsulfonyl group is a robust protecting group for primary and secondary amines. Its

key advantage is orthogonality: it is stable to acid (TFA, HCl) and base (NaOH, piperidine), but

cleaved specifically by reductive electron transfer.

Installation: Reaction of amine with

/

.

Stability: Survives Boc deprotection (TFA) and Fmoc deprotection (piperidine).

Cleavage: Zinc dust in Acetic Acid (

) or photolysis. The mechanism involves reduction of the ketone to a radical anion, followed
by fragmentation of the C-S bond.

Scaffold Synthesis: Beta-Keto Sulfonamides
-Keto sulfonamides (

) are bioisosteres of

-keto amides and transition state mimics in protease inhibitors.

Key Transformation: The reaction of

-keto sulfonyl chlorides with functionalized amines yields

-keto sulfonamides. These intermediates can be further diversified via:

Wolff Rearrangement: Converting to

-amino acid derivatives.

Cyclization: Reaction with hydrazines to form sultam-fused pyrazoles.

Heterocycle Formation (Sultams)
Intramolecular cyclization of
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-keto sulfonyl derivatives provides access to sultams (cyclic sulfonamides), a privileged scaffold
in drugs like Brinzolamide.

Figure 2: Divergent Applications in Medicinal Chemistry

Alpha-Keto Sulfonyl Chloride
(R-CO-CH2-SO2Cl)

PROTECTING GROUP
(Pas-Amine)

+ R-NH2
(Stable to Acid/Base)

SCAFFOLD SYNTHESIS
(Beta-Keto Sulfonamides)

+ Functionalized Amine
(Protease Inhibitors)

HETEROCYCLES
(Sultams / Thiazoles)

+ Binucleophiles
(Cyclization)
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Experimental Protocols
Protocol A: Synthesis of Phenacylsulfonyl Chloride
A validated procedure for generating the core reagent.

Reagents:

Phenacyl chloride (

-chloroacetophenone): 10.0 mmol

Sodium sulfite (

): 12.0 mmol

Phosphorus pentachloride (

): 11.0 mmol

Solvents: Ethanol, Water, Toluene.

Step-by-Step:
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Sulfonation: Dissolve phenacyl chloride (1.54 g) in EtOH (

). Add a solution of

(1.51 g) in water (

). Reflux for 2 hours.

Isolation of Salt: Cool to

. The sodium phenacylsulfonate precipitates as shiny white plates. Filter, wash with cold
EtOH, and dry under vacuum (

yield).

Chlorination: Suspend the dry sulfonate salt in anhydrous toluene (

). Add

(2.29 g) in portions at

.

Reaction: Warm to room temperature and stir for 2 hours. The slurry will thin as the sulfonyl

chloride forms.

Workup: Pour onto crushed ice (

) to quench excess

. Extract immediately with

(

).

Purification: Dry organics over

and concentrate in vacuo at

(heat sensitive!). Recrystallize from hexane/benzene if necessary.

Yield: Typically
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.

Appearance: White crystalline solid.

Protocol B: General Sulfonylation of Amines (Pas-
Protection)
Reagents:

Amine substrate: 1.0 equiv

Phenacylsulfonyl chloride: 1.1 equiv

Triethylamine (

) or Pyridine: 1.5 equiv

Solvent:

(DCM).

Step-by-Step:

Dissolve the amine in anhydrous DCM at

under

.

Add

.[1][2]

Add Phenacylsulfonyl chloride dropwise as a solution in DCM.

Stir at

for 30 mins, then warm to RT for 1 hour.

Quench: Add dilute HCl (
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) to remove excess amine/pyridine.

Isolate: Wash organic layer with brine, dry, and concentrate. The Pas-protected amine is

usually stable enough for chromatography.

Quantitative Data Summary

Parameter

Alpha-Keto Sulfonyl
Chloride (

)

Standard Alkyl Sulfonyl
Chloride (

)

Reactivity (Amine)
High (Fast at

)
Moderate (Requires RT)

C-H Acidity (pKa) (Activated) (Unactivated)

Hydrolytic Stability
Low (

in water)
Moderate

Cleavage Condition (Reductive) Harsh Acid/Base (Hydrolytic)

Primary Use Protecting Group / Scaffold Mesylation / Leaving Group
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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